molecular formula C17H25BrO2 B8282732 11-(4-Bromophenyl)undecanoic acid CAS No. 89201-90-1

11-(4-Bromophenyl)undecanoic acid

Cat. No.: B8282732
CAS No.: 89201-90-1
M. Wt: 341.3 g/mol
InChI Key: PRVHNIHTBLVKPO-UHFFFAOYSA-N
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Description

11-(4-Bromophenyl)undecanoic acid is a synthetic fatty acid derivative featuring a linear 11-carbon aliphatic chain terminated by a carboxylic acid group and substituted at the terminal carbon with a 4-bromophenyl moiety. This structure combines the hydrophobic properties of the brominated aromatic ring with the amphiphilic nature of the carboxylic acid, making it a candidate for studies in lipid-protein interactions, enzyme inhibition, and drug delivery systems. The bromine atom at the para position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Properties

CAS No.

89201-90-1

Molecular Formula

C17H25BrO2

Molecular Weight

341.3 g/mol

IUPAC Name

11-(4-bromophenyl)undecanoic acid

InChI

InChI=1S/C17H25BrO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20)

InChI Key

PRVHNIHTBLVKPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

  • Bromophenyl vs. Fluorophenoxy: The bromine atom in this compound likely increases hydrophobicity and steric bulk compared to the para-fluorophenoxy group in . Bromine’s polarizability may enhance van der Waals interactions in protein binding, whereas fluorine’s electronegativity could optimize hydrogen bonding in polymer matrices .
  • Thiol Derivatives: The ethylthio group in 11-(ethylthio)undecanoic acid reduces hydrophobicity compared to myristic acid, enabling selective protein acylation without disrupting membrane association . In contrast, the mercaptocarbonyloxy group in improves FabH binding affinity, suggesting sulfur’s role in stabilizing enzyme-ligand interactions .

Data Tables for Key Comparisons

Table 1: Binding Affinities of 11-Substituted Undecanoic Acids
Compound Target Protein Binding Affinity (kcal/mol) Method Reference
11-[(Mercaptocarbonyl)oxy]undecanoic acid FabH (Mycobacterium) –9.3 AutoDock Vina
Capsaicinoids (e.g., capsaicin) FabH –7.5 to –8.5 AutoDock Vina
11-(Dansylamino)undecanoic acid Rat Liver FABP Kd = 0.5 µM Fluorescence
Table 2: Physicochemical Properties
Compound logP (Predicted) Solubility (µg/mL) Key Functional Impact
This compound ~6.5 <10 (aqueous) Enhanced hydrophobicity
11D3 (Furan fatty acid) ~5.8 15–20 Metabolic stability
11-(Ethylthio)undecanoic acid 6.2 25–30 Altered acyltransferase specificity

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